molecular formula C15H26N6O2 B11255414 N~2~-(3-methylbutyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

N~2~-(3-methylbutyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B11255414
M. Wt: 322.41 g/mol
InChI Key: NSRKXWXSVWXAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(3-METHYLBUTYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with a nitro group, a piperidine ring, and a methylbutyl side chain, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C15H26N6O2

Molecular Weight

322.41 g/mol

IUPAC Name

2-N-(3-methylbutyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C15H26N6O2/c1-10(2)4-7-17-15-18-13(16)12(21(22)23)14(19-15)20-8-5-11(3)6-9-20/h10-11H,4-9H2,1-3H3,(H3,16,17,18,19)

InChI Key

NSRKXWXSVWXAOC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-METHYLBUTYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic conditions.

    Substitution with Piperidine: The 6-position of the pyrimidine ring can be substituted with a piperidine ring through a nucleophilic substitution reaction, often using a piperidine derivative and a suitable leaving group.

    Attachment of the Methylbutyl Side Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(3-METHYLBUTYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride, lithium aluminum hydride).

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of oxidized derivatives of the piperidine ring.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N2-(3-METHYLBUTYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including its interaction with biological targets and its pharmacokinetic properties.

    Materials Science: It can be explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N2-(3-METHYLBUTYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the piperidine ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N2-(3-METHYLBUTYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-AMINOPYRIMIDINE-2,4-DIAMINE: Similar structure but with an amino group instead of a nitro group.

    N2-(3-METHYLBUTYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-CHLOROPYRIMIDINE-2,4-DIAMINE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N2-(3-METHYLBUTYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.